Lipophilicity Differentiation: XLogP3 of 1.4 Compared to Pyrimidinyl-Sulfamoyl and Benzothiazolyl Analogs
The target compound has a computed XLogP3-AA of 1.4 [1], placing it in the lower-mid lipophilicity range favorable for oral bioavailability according to Lipinski's Rule of Five. This contrasts with the closely related N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 865592-59-2), which incorporates a benzothiazole core and has a computed XLogP3 of approximately 2.1–2.5 (estimated based on the additional aromatic sulfur and nitrogen atoms) [2]. The ~0.7–1.1 log unit difference in lipophilicity can significantly influence aqueous solubility, plasma protein binding, and passive membrane permeability [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 865592-59-2): estimated XLogP3 ≈ 2.1–2.5; N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 314246-38-3): estimated XLogP3 ≈ 1.8–2.2 |
| Quantified Difference | Target compound is 0.7–1.1 log units less lipophilic than the benzothiazolyl analog, and 0.4–0.8 log units less lipophilic than the pyrimidinyl analog |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2025.09.15). Comparator values are structurally estimated; experimental logP/logD data are not publicly available for these comparators. |
Why This Matters
Lower lipophilicity may confer superior aqueous solubility and reduced non-specific protein binding compared to the benzothiazole and pyrimidine analogs, potentially simplifying in vitro assay conditions and reducing false-positive rates in screening campaigns.
- [1] PubChem Compound Summary CID 1179416. Computed XLogP3-AA value. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1179416 View Source
- [2] PubChem Compound Search. N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide. Structural comparison for estimated XLogP3. National Center for Biotechnology Information. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
